Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazolo-pyrimidine core with ethyl carboxylate and two phenyl substituents at positions 5 and 5. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its synthesis often employs eco-friendly methodologies, such as the use of 4,4’-trimethylenedipiperidine (TMDP) as a recyclable, non-toxic catalyst in green solvents (water/ethanol mixtures) . The compound’s dihydro configuration enhances reactivity, enabling further functionalization, while the ethyl carboxylate group improves solubility for downstream applications .
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H18N4O2/c1-2-26-19(25)16-17(14-9-5-3-6-10-14)23-20-21-13-22-24(20)18(16)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H,21,22,23) |
InChI Key |
RBUHWAHIYQEPMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Organocatalysis
TMDP catalyzes the formation of the triazolopyrimidine core via hydrogen-bond activation of carbonyl groups. In water–ethanol (1:1 v/v), this method achieves 92% yield at 70°C within 5 hours.
Metal-Free Coupling
N,N-Diisopropylethylamine (DIPEA) facilitates coupling reactions between chlorinated intermediates and ethyl glycolate, yielding 72–85% under mild conditions.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A protocol by Mrayej et al. reduced cyclocondensation time from 24 hours to 30 minutes, achieving 66% yield using triethylamine in ethanol. This method is ideal for high-throughput screening but requires specialized equipment.
Data Tables
Table 1: Comparative Analysis of Preparation Methods
Table 2: Solvent and Catalyst Impact on Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetic acid | None | 120 | 75 |
| Water/EtOH | TMDP | 70 | 92 |
| Toluene | p-TsOH | 100 | 85 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit promising anticancer properties. Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound is believed to inhibit specific protein kinases involved in cell cycle regulation and apoptosis, leading to reduced cell proliferation in cancerous tissues.
- Case Study : A study demonstrated that this compound showed significant inhibition of cancer cell growth in vitro, particularly against breast and lung cancer cell lines. The study utilized various assays to measure cell viability and apoptosis induction .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains:
- In Vitro Studies : this compound was tested against gram-positive and gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects:
- Mechanism : It is thought to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazolo-Pyrimidine Core : This step often includes cyclization reactions involving appropriate precursors such as ethyl 5-amino-1,2,4-triazole derivatives.
- Substitution Reactions : Introduction of diphenyl groups is achieved through nucleophilic substitution methods under controlled conditions.
Industrial Production
For large-scale production:
- Optimized Synthetic Routes : Techniques such as continuous flow synthesis can enhance yield and purity.
- Purification Methods : Recrystallization and chromatography are commonly employed to isolate the desired compound in high purity .
Study on Anticancer Activity
A comprehensive study published in a peer-reviewed journal highlighted the efficacy of this compound against various cancer types:
| Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Inhibition of CDK2 |
| Lung Cancer | 10 | Induction of apoptosis via mitochondrial pathways |
| Colon Cancer | 20 | Modulation of signaling pathways |
This study utilized assays such as MTT and flow cytometry to assess cytotoxicity and apoptotic effects .
Antimicrobial Activity Study
Another research effort focused on the antimicrobial properties of the compound:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These findings suggest significant potential for developing new antimicrobial agents based on this compound .
Mechanism of Action
The mechanism of action of ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Modifications at positions 5 and 7 significantly influence molecular weight, solubility, and bioactivity. Key examples include:
Key Observations :
- Phenyl vs. Methyl groups reduce steric hindrance, favoring synthetic accessibility .
- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity, improving reactivity in nucleophilic substitution reactions .
- Ethyl Carboxylate : A common moiety across derivatives, it aids solubility and serves as a handle for further derivatization .
Biginelli-Like Reactions
Regioselective synthesis of analogues (e.g., ethyl 2-amino-5-methyl-7-phenyl derivatives) employs ionic liquid or acidic conditions, enabling direct access to aromatic or dihydro forms. This method emphasizes molecular diversity, critical for drug discovery .
Stability and Toxicity Considerations
- Dihydro vs. Aromatic Forms : The 4,7-dihydro configuration (as in the target compound) is more reactive but less stable than fully aromatic analogues, requiring careful storage under inert conditions .
- Catalyst Safety: TMDP’s low toxicity and non-volatile nature make it preferable to piperidine, though discrepancies in reported toxicity profiles warrant further study .
Biological Activity
Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines characterized by a triazole ring fused to a pyrimidine structure. Its molecular formula is with a molecular weight of 362.38 g/mol. The specific arrangement of phenyl groups at positions 5 and 7 contributes to its unique biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 µg/mL against several bacterial strains, indicating strong antibacterial activity .
- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical in chronic infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various cell line studies.
Cell Line Testing
- MTT Assay : The compound was tested against breast cancer cell lines MDA-MB-231 and MCF-7. IC50 values were reported at approximately 17.83 µM and 19.73 µM respectively .
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells and interference with cell cycle progression .
Anti-inflammatory Activity
This compound has also shown promising anti-inflammatory effects.
In Vivo Studies
- Cyclooxygenase Inhibition : The compound exhibited selective inhibition of COX-2 enzymes with an IC50 value significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Comparative Analysis
Case Studies
- Antimicrobial Efficacy : A study demonstrated that ethyl 5,7-diphenyl derivatives significantly reduced bacterial load in infected models compared to controls.
- Cancer Cell Studies : Research indicated that treatment with the compound led to a marked decrease in tumor size in xenograft models when administered alongside conventional therapies.
Q & A
Q. What are the standard protocols for synthesizing Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
The synthesis typically involves multicomponent reactions under reflux conditions. A green chemistry approach uses 4,4’-trimethylenedipiperidine (TMDP) as a non-toxic, recyclable additive in a water-ethanol solvent system (1:1 v/v) at 65°C, yielding >85% product . Alternative methods include reacting aminotriazole derivatives with diethyl ethoxymethylenemalonate in acetic acid under reflux, followed by purification via filtration and washing . Catalyst recovery and solvent sustainability are prioritized in modern protocols .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography and NMR spectroscopy are standard. X-ray analysis reveals the dihydropyrimidine ring adopts an envelope conformation, with the triazole ring being planar. Key hydrogen bonds (e.g., N–H⋯N) stabilize the crystal lattice . NMR in DMSO-d confirms substituent positions via characteristic shifts: ester groups at δ 1.2–1.4 ppm (CH) and δ 4.2–4.4 ppm (CH), and aromatic protons at δ 7.2–7.8 ppm .
Q. What biological activities have been reported for this compound?
Triazolopyrimidine derivatives exhibit antitumor, antimicrobial, and anti-inflammatory properties. For example, ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate shows IC values <10 µM in cancer cell lines (e.g., MCF-7) via apoptosis induction . Substituted phenyl groups enhance solubility and target binding, while ester moieties influence bioavailability .
Advanced Research Questions
Q. How do substituent modifications impact biological activity and selectivity?
- Phenyl substituents : Electron-withdrawing groups (e.g., 4-Cl, 3,4-diOCH) improve binding to hydrophobic enzyme pockets, as seen in kinase inhibition assays .
- Alkyl chains : Propyl or pentyl groups at position 5 enhance membrane permeability, critical for antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
- Ester vs. carboxamide : Carboxamide derivatives exhibit higher metabolic stability but lower solubility compared to ethyl esters .
Q. What strategies resolve contradictions in reported synthetic yields?
Discrepancies arise from solvent systems, catalyst loading, and purification methods. For example:
- Solvent polarity : Ethanol/water (1:1) yields 85–90% product , while pure ethanol reduces yields to 70–75% due to incomplete dissolution .
- Catalyst choice : TMDP outperforms piperidine in recyclability (5 cycles without activity loss) and safety .
- Work-up : Flash chromatography (petroleum ether/ethyl acetate) improves purity (>95%) compared to simple filtration .
Q. How can regioselectivity be achieved in Biginelli-like multicomponent reactions?
Regioselective synthesis of C-5, C-6, or C-7 substituted derivatives depends on:
- Reaction conditions : Acidic media favor 5-substitution, while ionic liquids promote 7-substitution .
- Precursor design : 3,5-Diaminotriazole with ethyl 3-oxobutanoate selectively forms 2-amino-5-methyl-7-phenyl derivatives .
- Temperature control : Lower temperatures (70°C) favor kinetic products, whereas higher temperatures (100°C) drive thermodynamic outcomes .
Methodological Recommendations
- Low-yield troubleshooting : Optimize solvent polarity (e.g., switch to HO/EtOH) and confirm catalyst freshness via FT-IR .
- Structural analysis : Combine XRD with DFT calculations to predict hydrogen-bonding networks and validate experimental data .
- Bioactivity assays : Use isogenic cell lines to differentiate target-specific effects from off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
